Diazo Biotin-PEG3-Azide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-(2-azidoethyl)-2-hydroxyphenyl]diazenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N9O7S/c34-42-37-12-11-23-5-10-28(43)26(21-23)41-40-25-8-6-24(7-9-25)32(45)36-14-16-48-18-20-49-19-17-47-15-13-35-30(44)4-2-1-3-29-31-27(22-50-29)38-33(46)39-31/h5-10,21,27,29,31,43H,1-4,11-20,22H2,(H,35,44)(H,36,45)(H2,38,39,46)/t27-,29-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJUOWXTLWKWGJ-JLHXZSQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N9O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Design and Components for Advanced Bioconjugation Research
The efficacy of Diazo Biotin-PEG3-Azide as a research tool is rooted in the specific functions of its three core components. This strategic design allows for a multi-step approach to biomolecular investigation, encompassing labeling, capture, and analysis.
The key components and their functions are:
Biotin (B1667282) Moiety: This vitamin serves as a high-affinity tag, binding with remarkable specificity and strength to avidin (B1170675) and streptavidin proteins. interchim.fr This interaction is fundamental for the purification and detection of biotinylated molecules from complex biological mixtures. smolecule.com
Diazo Group: A crucial element of this molecule is the diazo group, which forms a cleavable linker. This feature allows for the efficient release of captured biotinylated molecules from streptavidin under mild conditions using sodium dithionite (B78146) (Na2S2O4). broadpharm.comcd-bioparticles.net This controlled release is advantageous in various biochemical applications. smolecule.com
Polyethylene Glycol (PEG) Spacer: The PEG3 linker is a hydrophilic spacer that confers several benefits. It enhances the aqueous solubility of the molecule and its conjugates, which is crucial for working in biological environments. smolecule.comcd-bioparticles.net Furthermore, the PEG spacer minimizes steric hindrance, ensuring that the biotin and azide (B81097) functionalities are accessible for their respective interactions. cd-bioparticles.net
Azide Group: The terminal azide (N3) group is a key functional group for "click chemistry," a set of highly efficient and specific chemical reactions. smolecule.com The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules, forming a stable triazole linkage. medchemexpress.cominvivochem.com It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN, eliminating the need for a copper catalyst which can be toxic to living cells. medchemexpress.cominvivochem.com
This modular design allows for the specific and efficient labeling of a wide array of biomolecules, including proteins, nucleic acids, and lipids, that have been functionalized with an alkyne group. smolecule.com
| Component | Primary Function | Key Benefit in Research |
|---|---|---|
| Biotin | High-affinity binding to streptavidin/avidin | Enables efficient purification and detection of labeled biomolecules. smolecule.com |
| Diazo Group | Cleavable linker | Allows for the controlled release of captured molecules for further analysis. broadpharm.comcd-bioparticles.net |
| PEG3 Spacer | Hydrophilic linker | Improves water solubility and reduces steric hindrance. smolecule.comcd-bioparticles.net |
| Azide Group | Reactive handle for click chemistry | Facilitates specific and efficient conjugation to alkyne-modified biomolecules. smolecule.cominvivochem.com |
Overview of Primary Applications in Academic Investigations
Polyethylene Glycol (PEG3) Spacer: Impact on Probe Characteristics and Biological Compatibility
Role in Enhancing Aqueous Solubility of Conjugates
A significant challenge in bioconjugation is the often-poor aqueous solubility of complex biomolecules or hydrophobic labeling reagents. The PEG3 spacer in this compound plays a crucial role in mitigating this issue. broadpharm.commedkoo.com Polyethylene glycol is inherently hydrophilic and its presence in the molecular structure imparts greater water solubility to the entire probe. precisepeg.comfishersci.com This enhanced solubility is transferred to the molecules it labels, such as proteins or other biomolecules, which can reduce the tendency of these conjugates to aggregate in solution. aatbio.comconju-probe.com
The hydrophilic PEG chain creates a hydration shell, which helps to keep the conjugated molecule soluble and stable in physiological buffers. chempep.com This property is particularly beneficial when working with proteins that may precipitate or become inactive when modified with more hydrophobic linkers. fishersci.comthermofisher.com By improving the solubility of the biotinylated molecule, the PEG3 spacer facilitates more efficient and reliable performance in aqueous assay systems. broadpharm.commedkoo.com
| Feature | Description | Reference |
|---|---|---|
| Hydrophilicity | The PEG3 spacer consists of repeating ethylene (B1197577) oxide units, which are hydrophilic and improve the water solubility of the entire probe and its conjugates. | precisepeg.comlumiprobe.comcephamls.com |
| Aggregation Reduction | By increasing the solubility of the labeled biomolecule, the PEG spacer helps prevent the aggregation of proteins or other conjugates in aqueous solutions. | biosynth.comaatbio.comconju-probe.com |
| Solvent Compatibility | This compound is noted to be soluble in solvents like DMSO, and the hydrophilic spacer improves solubility in aqueous media for reaction purposes. | broadpharm.comsmolecule.com |
Minimizing Steric Hindrance in Biomolecular Interactions
The interaction between the biotin moiety and its binding partners, avidin (B1170675) or streptavidin, is highly specific and strong. However, this interaction can be sterically hindered if the biotin is attached too closely to a large biomolecule. The PEG3 spacer arm provides a long and flexible connection that physically separates the biotin from the labeled molecule. aatbio.combiochempeg.com This separation minimizes steric hindrance, allowing the biotin to be more accessible to the binding pocket of avidin or streptavidin, which is crucial for efficient capture and detection. lumiprobe.comnih.gov
Similarly, the azide group at the other end of the probe requires sufficient space to participate effectively in click chemistry reactions with alkyne-tagged molecules. medchemexpress.comsmolecule.com The flexible PEG linker ensures that the azide group is positioned away from the bulk of the conjugate, facilitating efficient reaction kinetics. lifetein.com This spatial separation is a key design principle for creating effective bioconjugation reagents, ensuring that the functional ends of the probe can interact with their targets without impediment. chempep.comnih.gov
Influence on Non-Specific Binding and Probe Performance
In many biological assays, a significant challenge is the non-specific binding of probes or analytes to surfaces or other molecules, which can lead to high background noise and reduced assay sensitivity. nih.govreichertspr.com The PEG component of the this compound probe helps to reduce these undesirable interactions. nih.govnsf.gov
The hydrophilic PEG chains create a "stealth" effect by forming a hydration layer around the conjugated molecule. chempep.com This layer acts as a physical barrier that repels the non-specific adsorption of proteins and other biomolecules to surfaces or to the probe itself. nih.govresearchgate.net By minimizing non-specific binding, the PEG3 spacer improves the signal-to-noise ratio of the assay, resulting in enhanced sensitivity and more reliable data. nih.govnih.gov Research has shown that surfaces modified with PEG exhibit a dramatic decrease in non-specific protein binding. nih.gov This characteristic is vital for applications requiring high specificity and low background, such as immunoassays and proteomic analyses. smolecule.comnih.gov
| Impact Area | Effect of PEG3 Spacer | Mechanism | Reference |
|---|---|---|---|
| Assay Background | Reduces background noise. | The PEG hydration shell prevents non-specific adsorption of the probe to surfaces and other biomolecules. | nih.govreichertspr.comnih.gov |
| Signal-to-Noise Ratio | Increases the signal-to-noise ratio. | By lowering non-specific binding (noise) while allowing specific binding (signal), overall detection sensitivity is improved. | nih.gov |
| Biocompatibility | Enhances biocompatibility. | PEG is generally non-immunogenic and its "stealth" properties reduce recognition by the immune system. | chempep.combiosynth.com |
Methodological Frameworks and Experimental Applications
General Bioconjugation and Biomolecule Labeling Strategies
Diazo Biotin-PEG3-Azide is a key reagent in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, lipids, and carbohydrates. smolecule.com Its application facilitates the targeted labeling and subsequent isolation or detection of these biomolecules for downstream analysis.
The azide (B81097) group within this compound is central to its utility in site-specific conjugation. This functionality allows the molecule to participate in highly efficient and specific "click chemistry" reactions. medchemexpress.com The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a stable triazole linkage. smolecule.commedchemexpress.com This reaction's high specificity and biocompatibility allow for the precise attachment of the biotin (B1667282) tag to a biomolecule that has been metabolically, enzymatically, or chemically engineered to contain an alkyne group. chemrxiv.org
Furthermore, the azide group can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with strained cyclooctyne derivatives like DBCO or BCN. medchemexpress.combroadpharm.com This copper-free click chemistry variant is particularly advantageous for labeling in living cells, as it circumvents the potential cytotoxicity associated with copper catalysts. These site-specific conjugation methods ensure that the biotin label is attached at a predetermined location on the biomolecule, preserving its native structure and function.
The versatility of click chemistry enables the application of this compound for the labeling of a wide array of biomolecules.
Proteins: Proteins can be labeled by introducing alkyne-bearing unnatural amino acids through metabolic labeling or by chemically modifying specific amino acid residues to incorporate an alkyne handle. Subsequent reaction with this compound allows for the biotinylation of the target protein. This approach is instrumental in studying protein interactions, post-translational modifications, and localization.
Lipids: Lipids or lipid precursors containing alkyne groups can be metabolically incorporated into cellular membranes. The azide group of this compound can then be used to "click" the biotin tag onto these lipids, enabling their visualization and the study of their trafficking and interactions within the lipidome.
Carbohydrates: Similar to lipids, cells can be metabolically fed with alkyne-modified monosaccharides, which are then incorporated into glycans. These alkyne-tagged glycans can be subsequently labeled with this compound, facilitating the study of glycosylation patterns and the roles of carbohydrates in cellular processes.
Chemical Proteomics Research Methodologies
Chemical proteomics employs chemical probes to study protein function and activity on a global scale within complex biological systems. This compound serves as a critical tool in several chemical proteomics workflows, particularly in the enrichment and identification of labeled proteins.
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex proteomes. nih.govresearchgate.net ABPP probes typically consist of a reactive group that covalently binds to the active site of an enzyme and a reporter tag for detection and enrichment. mdpi.com
In a two-step ABPP approach, a probe containing a bioorthogonal handle, such as an alkyne, is introduced to a proteome. researchgate.net This probe selectively labels active enzymes. Following labeling, the proteome is treated with this compound. The azide group of the biotin probe reacts with the alkyne handle on the enzyme-bound ABPP probe via click chemistry. nih.gov This attaches the biotin tag to the active enzymes, allowing for their subsequent enrichment using streptavidin affinity chromatography and identification by mass spectrometry. nih.gov
The integration of ABPP with click chemistry using reagents like this compound enables the global characterization of enzyme activities across entire proteomes. nih.gov This methodology allows researchers to profile the functional state of entire enzyme families and identify changes in activity in response to various stimuli or disease states. The high efficiency of the click reaction ensures robust labeling, and the strong biotin-streptavidin interaction facilitates the stringent purification of labeled enzymes, reducing background noise and improving the accuracy of proteomic analysis. beilstein-journals.org
A typical workflow for the global characterization of enzyme activities is presented in the table below:
| Step | Description |
| 1. Probe Incubation | A complex proteome (e.g., cell lysate, tissue homogenate) is incubated with an alkyne-functionalized activity-based probe specific for a particular enzyme class. |
| 2. Click Chemistry Labeling | This compound is added to the proteome, and a CuAAC or SPAAC reaction is performed to attach the biotin tag to the probe-labeled active enzymes. |
| 3. Streptavidin Enrichment | The biotinylated proteins are captured and enriched using streptavidin-coated beads. beilstein-journals.org |
| 4. On-Bead Digestion | The enriched proteins are proteolytically digested (e.g., with trypsin) while still bound to the beads. |
| 5. Mass Spectrometry Analysis | The resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the labeled proteins and quantify their relative abundance. |
A significant challenge in drug discovery is the identification of the molecular targets of bioactive small molecules. nih.gov Chemical proteomics approaches utilizing this compound can aid in this process. A small molecule of interest can be derivatized with an alkyne group to create a chemical probe. This probe is then incubated with a cellular lysate to allow it to bind to its protein targets.
Following target engagement, this compound is used to append a biotin tag to the probe-protein complexes via click chemistry. These complexes can then be enriched using streptavidin affinity purification. The enriched proteins are subsequently identified by mass spectrometry, revealing the potential targets of the small molecule. The cleavable diazo linker in this compound is particularly advantageous in this context, as it allows for the release of the captured proteins from the streptavidin beads under mild conditions, which can improve their recovery and identification. vectorlabs.com
The general steps for target identification using this methodology are outlined in the following table:
| Step | Description |
| 1. Probe Synthesis | The bioactive small molecule is chemically modified to include an alkyne handle. |
| 2. Target Binding | The alkyne-derivatized probe is incubated with a cellular lysate to allow for binding to its protein targets. |
| 3. Biotinylation | This compound is added, and a click reaction is performed to biotinylate the probe-protein complexes. |
| 4. Affinity Purification | The biotinylated complexes are isolated from the lysate using streptavidin-coated beads. |
| 5. Elution | The captured proteins are eluted from the beads. The cleavable diazo linker can be utilized here. |
| 6. Protein Identification | The eluted proteins are identified using mass spectrometry-based proteomics. |
Functional Proteome Mapping
This compound facilitates the mapping of the functional proteome by enabling the selective enrichment and identification of proteins based on their activity or interactions. This is often achieved through activity-based protein profiling (ABPP), a chemical proteomics strategy that utilizes reactive chemical probes to label active enzymes in complex biological systems.
In a typical ABPP workflow, a probe containing a reactive group and a bioorthogonal handle (e.g., an alkyne) is introduced to a proteome. This probe covalently labels the active sites of a specific enzyme class. Subsequently, this compound is ligated to the probe-labeled proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The biotinylated proteins can then be isolated for identification and quantification by mass spectrometry. This approach allows for the profiling of enzyme activities in their native cellular context, providing insights into their functional states in various physiological and pathological conditions.
A key advantage of using a cleavable linker like the diazo group in functional proteome mapping is the ability to release the captured proteins from the streptavidin resin under mild conditions, thus reducing the co-purification of non-specifically bound proteins and improving the accuracy of protein identification.
Table 1: Key Features of this compound in Functional Proteome Mapping
| Feature | Description | Relevance to Functional Proteome Mapping |
| Biotin Moiety | High-affinity ligand for streptavidin and avidin (B1170675). | Enables efficient enrichment of probe-labeled proteins from complex mixtures. |
| Azide Group | Bioorthogonal handle for click chemistry. | Allows for specific and efficient ligation to alkyne-modified proteins. |
| Diazo Linker | Chemically cleavable bond. | Facilitates the mild elution of captured proteins, reducing background and improving identification. |
| PEG3 Spacer | Polyethylene glycol spacer. | Enhances solubility in aqueous buffers and reduces steric hindrance. |
Affinity Purification and Enrichment Protocols
The high affinity of the biotin-streptavidin interaction is central to the utility of this compound in affinity purification and enrichment protocols.
Streptavidin/Avidin-Mediated Pull-down Assays for Biomolecule Isolation
Streptavidin or avidin immobilized on a solid support, such as agarose or magnetic beads, is used to capture biotinylated biomolecules from a complex mixture like a cell lysate. The protocol generally involves the following steps:
Ligation: The alkyne-modified target biomolecules are incubated with this compound in the presence of a copper(I) catalyst to form a stable triazole linkage.
Capture: The resulting biotinylated biomolecules are then incubated with streptavidin- or avidin-coated beads. The strong and specific interaction between biotin and streptavidin/avidin leads to the immobilization of the target molecules on the beads.
Washing: The beads are washed extensively with various buffers to remove non-specifically bound proteins and other contaminants.
Elution: The captured biomolecules are released from the beads by cleaving the diazo linker.
Table 2: Typical Reagents and Conditions for Streptavidin Pull-Down Assay
| Step | Reagent/Condition | Purpose |
| Ligation (CuAAC) | Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), a copper ligand (e.g., TBTA) | Catalyze the click chemistry reaction between the azide and alkyne groups. |
| Capture | Streptavidin- or Avidin-conjugated agarose or magnetic beads | Immobilize the biotinylated target biomolecules. |
| Washing | Buffers with varying salt concentrations and detergents (e.g., SDS, Triton X-100) | Remove non-specifically bound proteins. |
| Elution | Sodium dithionite (B78146) solution | Cleave the diazo linker to release the captured biomolecules. |
Controlled Elution of Biotinylated Targets via Diazo Cleavage
A significant advantage of this compound over traditional biotin probes is the ability to controllably elute the captured targets. The diazo bond is susceptible to cleavage under mild reducing conditions, typically using sodium dithionite (Na₂S₂O₄). smolecule.com This allows for the release of the target biomolecules without the harsh denaturing conditions often required to disrupt the strong biotin-streptavidin interaction.
The cleavage reaction is efficient and typically proceeds to completion within minutes at room temperature. smolecule.com The mild elution conditions help to preserve the integrity and function of the eluted proteins, making them suitable for downstream analyses such as enzymatic assays or structural studies. The cleavage efficiency of the diazobenzene bond with sodium dithionite is reported to be between 95-98% within 15-30 minutes at room temperature in a phosphate-buffered saline solution at pH 7.4. smolecule.com
Differentiation from Endogenous Biotinylated Proteins
A common challenge in biotin-streptavidin-based affinity purification is the presence of endogenously biotinylated proteins, which can be co-purified with the target biomolecules and lead to background signals in mass spectrometry analysis. Several strategies can be employed to differentiate the probe-labeled proteins from these endogenous contaminants:
Negative Controls: Performing parallel experiments without the addition of the alkyne-tagged probe allows for the identification of proteins that bind non-specifically to the streptavidin beads or are endogenously biotinylated.
Quantitative Proteomics: Stable isotope labeling techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can be used to distinguish between proteins from the experimental and control samples. Probe-labeled proteins will show a significant enrichment in the experimental sample compared to the control.
Pre-clearing: The cell lysate can be pre-incubated with streptavidin beads to deplete the majority of endogenous biotinylated proteins before the addition of the this compound labeled targets.
Blocking Endogenous Biotin: A two-step blocking procedure can be used where the sample is first incubated with excess streptavidin to bind all endogenous biotin, followed by the addition of free biotin to block the remaining binding sites on the streptavidin. thermofisher.com
Advanced Chemical Labeling and Detection Techniques
The multifunctional nature of this compound allows for its integration into more advanced chemical labeling and detection techniques.
Integration with Photoaffinity Labeling (PAL) Approaches
Photoaffinity labeling is a powerful technique for identifying direct binding partners of a small molecule or other ligand. In this approach, a photoreactive group, such as a diazirine or a diazo compound, is incorporated into the ligand of interest. nih.govnih.gov Upon UV irradiation, the photoreactive group forms a highly reactive carbene or nitrene intermediate that covalently crosslinks the ligand to its binding partner. nih.govnih.gov
The diazo group within the this compound molecule can itself serve as a photoreactive moiety. nih.govnih.gov When integrated into a PAL probe, the diazo group can be activated by UV light to form a reactive carbene, leading to covalent crosslinking with interacting proteins. nih.gov The presence of the biotin and azide functionalities on the same molecule allows for subsequent enrichment and identification of the crosslinked proteins using the methods described above.
This integrated approach enables the direct identification of protein-protein or protein-small molecule interactions in a cellular context. The ability to both photocrosslink and enrich targets with a single probe simplifies the experimental workflow and enhances the efficiency of identifying interaction partners.
Table 3: Comparison of Photoreactive Groups Used in PAL
| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Key Characteristics |
| Diazo Compounds | Carbene | ~350-380 nm | Can be used for crosslinking, though diazirines often have higher carbene yields. nih.gov |
| Diazirines | Carbene | ~350 nm | Small size, high reactivity, and efficient crosslinking. iris-biotech.deharvard.edu |
| Aryl Azides | Nitrene | ~260-300 nm | Historically used but can have lower crosslinking efficiency. |
| Benzophenones | Triplet Ketone | ~350 nm | Stable and can be repeatedly excited, but larger in size. |
Bioorthogonal Labeling in Complex Biological Environments
The azide functional group of this compound is central to its application in bioorthogonal labeling. This chemical handle allows for its specific covalent attachment to biomolecules that have been metabolically or enzymatically engineered to bear a complementary alkyne group. This process, known as click chemistry, is highly selective and efficient, proceeding with high fidelity even within the chemically diverse and complex milieu of a cell lysate or a living organism.
The bioorthogonal nature of the azide-alkyne cycloaddition ensures that the labeling reaction does not interfere with native biological processes, as neither functional group is typically found in biological systems. This specificity is crucial for accurately identifying and studying specific biomolecules without introducing confounding variables. This compound can be employed in two primary forms of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). While CuAAC is highly efficient, the copper catalyst can be toxic to living cells. SPAAC, which utilizes a strained cyclooctyne, circumvents the need for a copper catalyst, making it more suitable for applications in living systems.
The utility of biotin-azide probes in complex biological environments has been demonstrated in chemical proteomics workflows. For instance, in studies of the cellular proteome, researchers have utilized similar biotin-PEG-azide linkers to tag and identify modified peptides from human cell lysates. In a representative workflow, a probe is introduced to react with specific amino acid residues in living cells. Following cell lysis, a biotin-azide tag is attached to the modified proteins via a click reaction. The biotinylated proteins are then enriched using streptavidin-coated beads, digested into peptides, and analyzed by mass spectrometry to identify the modified proteins and the specific sites of modification. The number of identified peptides can vary depending on the specifics of the workflow and the analytical methods employed.
| Workflow Component | Description | Representative Finding |
|---|---|---|
| Cell Line | Human colon carcinoma (HT-29) | - |
| Probe | MeLacA (alkyne-functionalized) | - |
| Biotin-Azide Tag | Biotin-PEG3-Azide | - |
| Enrichment | Streptavidin affinity purification | - |
| Analysis | Data-Dependent Acquisition Mass Spectrometry (DDA-MS/MS) | - |
| Peptide Identifications | Variability observed across replicate experiments, with one workflow identifying a total of 263 peptides from 6 DDA runs. chemrxiv.org | Highlights the importance of standardized protocols for reproducibility. chemrxiv.org |
Application in In Vitro and Cellular Research Systems
The unique features of this compound make it a powerful tool for a variety of in vitro and cellular research applications. The ability to attach a biotin handle to target biomolecules with high specificity allows for their effective isolation and subsequent analysis.
In vitro, this compound can be used to label and purify proteins from complex mixtures, such as cell lysates. For example, if a specific enzyme is metabolically labeled with an alkyne-containing substrate, this compound can be used to tag the enzyme via a click reaction. The biotinylated enzyme can then be captured on streptavidin-coated beads, separating it from other proteins in the lysate.
A key advantage of the diazo linker is its cleavability under mild reducing conditions, typically using sodium dithionite. vectorlabs.combroadpharm.com This allows for the release of the captured biomolecule from the streptavidin beads without the harsh denaturing conditions often required to disrupt the strong biotin-streptavidin interaction. vectorlabs.com The ability to gently elute the target protein is particularly beneficial for downstream applications that require the protein to be in its native, functional state, such as in enzyme activity assays or structural studies. Furthermore, the cleavage of the diazo bond leaves behind a small molecular fragment on the labeled protein, which can be advantageous in mass spectrometry-based analyses by minimizing interference. vectorlabs.com
In cellular research, this compound can be used in combination with metabolic labeling techniques to study dynamic cellular processes. For instance, by introducing an alkyne-containing amino acid analog into the cell culture medium, newly synthesized proteins will incorporate this unnatural amino acid. Subsequent treatment of the cells or cell lysate with this compound allows for the specific labeling and isolation of this subset of newly synthesized proteins. This approach, known as bioorthogonal non-canonical amino acid tagging (BONCAT), has been instrumental in studying protein turnover and the cellular response to various stimuli.
Applications in Advanced Biological and Biomedical Research
PROteolysis TArgeting Chimera (PROTAC) Technology Development
PROTACs are novel molecules designed to harness the cell's own protein disposal system to eliminate disease-causing proteins. medchemexpress.com These molecules typically consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. invivochem.com
Diazo Biotin-PEG3-Azide serves as a PEG-based PROTAC linker, a crucial component in the synthesis of these targeted protein degraders. medchemexpress.cominvivochem.comtsbiochem.com The linker's role is not merely to connect the two ends of the PROTAC; its length and chemical properties can significantly influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The PEG component of the linker can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. targetmol.com
The construction of effective PROTACs requires precise engineering of the connection between the target protein ligand and the E3 ligase ligand. This compound facilitates this through its "click chemistry" functionality. medchemexpress.com The azide (B81097) group on the linker can react with an alkyne-modified ligand in a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. invivochem.comchemondis.com This allows for the modular and reliable assembly of a library of PROTACs with different ligands, linkers, and E3 ligase recruiters to screen for optimal degradation of a specific target protein. precisepeg.com
Drug Discovery and Mechanism of Action Studies
Understanding how a drug interacts with its target and other molecules in the cell is fundamental to drug development. This compound provides a powerful tool for these investigations.
This compound is instrumental in affinity capture experiments designed to identify the cellular targets of a small molecule. A small molecule of interest can be modified with an alkyne group and introduced to a cellular system. The this compound can then be used to "click" onto the alkyne-tagged molecule. Due to the strong and specific interaction between biotin (B1667282) and streptavidin, the entire complex, including the bound proteins, can be pulled down and identified using techniques like mass spectrometry. smolecule.com This approach has been used in chemical proteomics to map small molecule-protein interactions directly in a cellular context. rockefeller.edu
In the early stages of drug discovery, identifying the specific protein target of a bioactive compound (target deconvolution) and confirming that the drug engages with this target in a cellular environment (target engagement) are critical steps. rockefeller.edu Photoaffinity labeling (PAL) is a powerful technique for this purpose. In PAL, a drug is modified with a photoreactive group (like a diazirine) and a bioorthogonal handle (like an alkyne). acs.org After the probe interacts with its target in live cells, UV light is used to create a covalent bond. The alkyne handle can then be linked to this compound, allowing for the enrichment and identification of the target protein. This method has been successfully used to study the mechanism of action of drug candidates. acs.org
Glycoscience and Glycoconjugate Research
Glycosylation, the attachment of sugar chains (glycans) to proteins and lipids, is a critical cellular process. The study of these glycoconjugates is essential for understanding many biological processes and diseases. whiterose.ac.uk this compound can be used in the synthesis of well-defined glycoconjugates for research purposes. For instance, it can be used to biotinylate synthetic glycans or glycopeptides, which can then be used in various assays to study glycan-binding proteins or to develop diagnostic tools. The ability to attach a biotin label to complex carbohydrates facilitates their detection and purification. oup.com
Biotinylation of Polysaccharides and Glycoproteins
Biotinylation, the process of attaching biotin to a molecule, is a fundamental technique for detecting and isolating biomolecules. In the context of polysaccharides and glycoproteins, this labeling enables their enrichment and subsequent analysis. A primary strategy involves the use of the azide group on a biotin-PEG-azide reagent to react with a complementary alkyne group that has been metabolically or chemically introduced into the target carbohydrate.
A notable study demonstrated the biotinylation of propargylated polysialic acid (polySia), a polysaccharide, by coupling it with Biotin-PEG3-Azide. oup.com The reaction, a copper-catalyzed azide-alkyne cycloaddition (CuAAC), proceeded efficiently, leading to the successful conjugation of biotin to the polysaccharide. oup.com This method provides a robust way to tag complex carbohydrates for further applications, such as conjugation to proteins or for affinity-based purification. oup.com
Research Highlight: Biotinylation of Propargyl Polysialic β-Lactoside
| Reactant 1 | Reactant 2 | Reaction Type | Key Observation | Reference |
| Propargyl polysialic β-lactoside | Biotin-PEG3-Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Formation of a triazole linkage confirmed the successful and efficient biotinylation of the polysaccharide. | oup.com |
Studying Glycosylation in Biological Systems
Glycosylation, the enzymatic process of attaching glycans (sugars) to proteins or lipids, is a critical post-translational modification that influences a vast range of biological functions. Chemical biology tools are essential for studying the dynamics of glycosylation. One powerful approach is metabolic glycoengineering, where cells are fed unnatural, azide-modified sugars (e.g., peracetylated N-azidoacetylmannosamine, or Ac4ManNAz). nih.gov These azido-sugars are incorporated into the glycan chains of glycoproteins by the cell's own biosynthetic machinery. nih.gov
Once the azide handle is installed on cellular glycoproteins, it can be targeted with a biotin probe. While the specific compound "this compound" contains both a diazo and an azide, a related compound, such as a phosphine-PEG3-biotin or an alkyne-PEG3-biotin, is used to react with the metabolically incorporated azide. nih.govlumiprobe.com For instance, researchers successfully labeled antibodies produced by a hybridoma cell line cultured with Ac4ManNAz. The resulting azido-sugar antibody was conjugated to phosphine-PEG3-biotin via a Staudinger ligation, demonstrating site-specific labeling at the N-linked glycosylation site on the antibody's heavy chain. nih.gov This allowed for the functional characterization and in vivo tracking of the modified antibody. nih.gov
Investigation of Microbiota and Metabolite Interactions
The intricate interplay between the host, its microbiota, and the vast chemical world of metabolites is a rapidly expanding frontier in biology. Understanding these interactions at a molecular level is crucial for deciphering their roles in health and disease.
Profiling of Metabolite-Associated Enzyme Activities
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that uses reactive chemical probes to map the functional state of entire enzyme families directly in complex biological systems. nih.govpsu.edu This approach moves beyond measuring protein abundance to provide a direct readout of enzyme activity.
Probes used in ABPP often consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a reporter tag like biotin for enrichment, and sometimes a linker. rockefeller.edu While the specific "this compound" is a bifunctional linker, its components are central to ABPP probe design. For example, a metabolite of interest can be functionalized with a photo-reactive group (like a diazirine, which is related to a diazo group) and a bio-orthogonal handle (like an alkyne). researchgate.net
In a typical chemoproteomic workflow to study metabolite-protein interactions, cells or lysates are treated with this alkyne-modified metabolite probe. biorxiv.org After the probe binds to its target proteins, it can be permanently cross-linked using UV light. The entire proteome is then subjected to a click reaction with an azide-biotin reagent (such as Biotin-PEG3-Azide) to tag the captured proteins. researchgate.netbiorxiv.org The biotin tag enables the selective enrichment of these protein-metabolite complexes on streptavidin beads, separating them from the rest of the proteome. The enriched proteins are then identified by mass spectrometry, revealing the cellular targets of the metabolite. researchgate.netbiorxiv.org This strategy has been instrumental in identifying the protein targets of bioactive lipids and other small molecules, providing critical insights into their mechanisms of action. rockefeller.edubiorxiv.org
Analytical and Characterization Techniques for Research Outcomes
Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry is an indispensable tool for the in-depth analysis of proteins labeled with Diazo Biotin-PEG3-Azide. smolecule.com Its high sensitivity and accuracy enable the identification and quantification of thousands of proteins from complex biological mixtures, providing a comprehensive view of the labeled proteome.
Following the enrichment of biotinylated proteins, a standard workflow involves their enzymatic digestion into peptides. This complex peptide mixture is then introduced into an LC-MS/MS system. The liquid chromatography component separates the peptides, reducing the complexity of the sample before it enters the mass spectrometer. core.ac.uk In the mass spectrometer, peptides are ionized, and their mass-to-charge ratios are measured. Selected peptides are then fragmented, and the masses of the resulting fragments are analyzed. This tandem mass spectrometry (MS/MS) approach generates unique fragmentation patterns for each peptide, which can be matched against protein databases to determine their sequences and thus identify the source proteins. nih.govnih.gov The presence of a mass shift corresponding to the remnant of the this compound tag on a peptide provides direct evidence of its biotinylation. nih.gov
For highly complex samples, Multi-dimensional Protein Identification Technology (MudPIT) offers a more exhaustive analysis. nih.gov MudPIT employs two or more orthogonal separation techniques, such as strong cation exchange followed by reverse-phase chromatography, before the sample enters the mass spectrometer. nih.gov This multi-dimensional separation significantly enhances the resolution of the peptide mixture, allowing for the identification of a greater number of proteins, including those present at low abundance. nih.gov This is particularly valuable in proximity labeling experiments where the proteins of interest may not be highly abundant. The use of MudPIT can lead to a more complete and detailed profile of the biotinylated proteome. nih.gov
Electrophoretic Separation and Gel-Based Analysis
Gel-based methods provide a visual and often initial assessment of the success of a biotinylation experiment.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. caymanchem.com Following a labeling experiment with this compound, protein samples can be run on an SDS-PAGE gel. The gel can be stained with a general protein stain like Coomassie Brilliant Blue to visualize the total protein profile. To specifically detect the biotinylated proteins, the separated proteins are transferred to a membrane (a technique known as Western blotting). This membrane is then probed with streptavidin conjugated to a reporter enzyme (such as horseradish peroxidase) or a fluorescent dye. nih.gov The high affinity of streptavidin for biotin (B1667282) allows for the specific visualization of the labeled proteins as bands on the membrane, confirming the success of the biotinylation and providing information about the molecular weights of the tagged proteins. nih.govcaymanchem.com
Spectroscopic and Chromatographic Methods for Reaction Monitoring and Product Characterization
Beyond analyzing the final protein targets, other analytical methods are crucial for quality control and reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the this compound reagent itself and for monitoring the progress of the labeling reaction. tocris.comvwr.com By analyzing the reaction mixture at different time points, researchers can track the consumption of reactants and the formation of the desired biotinylated product. This allows for the optimization of reaction conditions to ensure efficient labeling. HPLC can be coupled with other detectors, such as mass spectrometers, to provide further confirmation of the identity and purity of the compounds involved.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation of Conjugates (if applicable to synthesized probes)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to confirm the successful synthesis of conjugates involving this compound. When the reagent is conjugated to another molecule, for example, via a click reaction, ¹H-NMR can verify the formation of the new covalent bond. Specific proton signals characteristic of the newly formed structure, such as the proton on the triazole ring (often appearing around 8 ppm), can be identified. tandfonline.com Furthermore, the presence of signature peaks corresponding to the biotin and PEG components in the spectrum of the final conjugate confirms that the entire probe has been successfully attached. tandfonline.comnih.govresearchgate.net While signals from the biotin moiety can sometimes be masked by larger polymer chains, the appearance of characteristic PEG signals and new peaks from the conjugation linkage provides strong evidence of a successful reaction. evronylab.org
Table 2: Key Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Biotin |
| Streptavidin |
| Avidin (B1170675) |
| Sodium Dithionite (B78146) |
| Nitrous Acid |
| Copper(I) |
| DBCO (Dibenzocyclooctyne) |
| BCN (Bicyclononyne) |
Challenges, Limitations, and Future Research Directions
Considerations for In Situ and In Vivo Applications
The transition from in vitro experiments to studies within living cells (in situ) and whole organisms (in vivo) presents a significant set of challenges for chemical probes like Diazo Biotin-PEG3-Azide. A primary concern in live-cell applications is the potential toxicity of the reagents required for the click chemistry reaction. The most common form of click chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), utilizes a copper catalyst that can be toxic to cells, potentially inducing oxidative stress and perturbing the very biological processes under investigation. rsc.orgrsc.org This has spurred the development of copper-free click chemistry alternatives, such as strain-promoted alkyne-azide cycloaddition (SPAAC), which can be employed with this compound. invivochem.commedchemexpress.com
Cell permeability is another critical factor. The probe itself must be able to cross the cell membrane to reach its intended intracellular targets. While the PEG linker enhances the hydrophilicity and solubility of this compound, bulky tags like biotin (B1667282) can sometimes impede efficient cellular uptake. nih.gov Furthermore, the in vivo environment is vastly more complex than a controlled in vitro system. When used in whole organisms, researchers must contend with issues of biodistribution, metabolic stability, and clearance of the probe. The probe must reach the target tissue or organ in sufficient concentration without being prematurely degraded or cleared by metabolic processes. The inherent complexity of in vivo systems also dramatically increases the chances of non-specific interactions, making the identification of true biological targets more challenging. anr.fr
Minimizing Off-Target Labeling and Non-Specific Interactions
A major hurdle in any affinity-based proteomics experiment is the presence of background proteins that co-purify with the protein of interest. The high-affinity interaction between biotin and streptavidin (or avidin) is a double-edged sword. nih.gov While it allows for highly efficient enrichment of biotinylated targets, the harsh, denaturing conditions often required to elute the captured proteins can also release non-specifically bound proteins from the affinity resin. nih.gov This leads to a high number of false-positive identifications, necessitating costly and time-consuming downstream validation experiments. nih.gov
Endogenously biotinylated proteins, which are present in all living cells, are another significant source of contamination. nih.govresearchgate.net These proteins will be captured by the streptavidin resin alongside the probe-labeled targets, complicating the analysis. The development of cleavable linkers, such as the diazo group in this compound, helps to mitigate this issue by allowing for the selective elution of the captured targets under mild conditions that leave endogenously biotinylated proteins and other non-specific binders attached to the resin. cd-bioparticles.net
The design of the chemical probe itself can also influence the level of non-specific labeling. Bulky probes can sterically hinder the interaction with the intended target or promote non-specific binding. rsc.org To address this, researchers are developing "minimalist" linkers that are smaller and less likely to interfere with biological interactions. rsc.org Furthermore, in the context of click chemistry, the orientation of the reactive groups can matter. It has been observed that having the alkyne on the labeling partner and the azide (B81097) on the probe can sometimes result in lower background labeling. rsc.org
| Challenge | Mitigation Strategy | Reference |
| Harsh elution conditions releasing non-specific binders | Use of cleavable linkers for mild elution | nih.govcd-bioparticles.net |
| Co-purification of endogenous biotinylated proteins | Selective elution using cleavable linkers | nih.govresearchgate.net |
| Steric hindrance and non-specific binding from bulky probes | Development of "minimalist" linkers | rsc.org |
| Non-specific labeling from click chemistry reagents | Optimizing the orientation of azide and alkyne groups | rsc.org |
Expanding the Scope of Biological Targets and Pathways
This compound and similar probes are powerful tools for exploring the cellular interactome. They are particularly valuable for studying protein-protein interactions that are difficult to capture with traditional methods, such as transient or weak interactions and interactions involving membrane proteins. google.com Proximity labeling techniques, where a reactive probe is generated in the vicinity of a protein of interest, allow for the mapping of protein interaction networks in their native cellular context. anr.fr
Future research will focus on expanding the types of biological targets and pathways that can be investigated with these probes. This includes moving beyond the study of simple protein-protein interactions to explore larger protein complexes and entire cellular organelles. The length and flexibility of the PEG linker can be modulated to adjust the labeling radius, allowing researchers to probe interactions at different spatial scales. google.com
These chemical probes are also being increasingly used for target identification in drug discovery. By attaching a photo-crosslinkable group to a bioactive small molecule that also contains a clickable handle, researchers can identify the cellular targets of drugs and natural products. rsc.org This approach is crucial for understanding the mechanism of action of new therapeutic agents and for identifying potential off-target effects. The use of this compound in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) is another growing area of research, where the linker is used to connect a target-binding ligand to an E3 ligase ligand, leading to the targeted degradation of a specific protein. invivochem.commedchemexpress.comtargetmol.com
Integration with Emerging Chemical Biology Technologies
The full potential of this compound is realized when it is integrated with other advanced technologies. Mass spectrometry is the primary analytical tool for identifying the proteins labeled by these probes. The combination of cross-linking with mass spectrometry (XL-MS) provides valuable structural information about protein complexes. anr.frnih.gov The development of MS-cleavable linkers has significantly advanced the field of XL-MS by making the data analysis more straightforward and reliable. drugtargetreview.comresearchgate.net Furthermore, combining cleavable linker strategies with quantitative proteomics methods, such as Tandem Mass Tags (TMT), allows for the multiplexed analysis of protein interactomes under different conditions, providing deeper insights into cellular dynamics. biorxiv.org
Beyond proteomics, these probes are being integrated with other cutting-edge technologies. For example, the attachment of a fluorophore instead of biotin allows for the visualization of protein interactions and localization using advanced imaging techniques like super-resolution microscopy. rsc.orgtcichemicals.com The combination of chemical probes with genetic tools like CRISPR/Cas9 is also a promising future direction for target identification and validation. rockefeller.edu As these integrated approaches become more sophisticated, they will undoubtedly provide unprecedented insights into the complex molecular machinery of the cell.
Q & A
Basic Research Questions
Q. What is the structural composition of Diazo Biotin-PEG3-Azide, and how do its components contribute to its biochemical functionality?
- Answer : this compound consists of three key components:
- Diazo group : A highly reactive moiety enabling covalent bonding with amines or other nucleophiles under mild conditions .
- PEG3 spacer : Enhances water solubility, reduces steric hindrance, and improves biocompatibility for biomolecular interactions .
- Azide group : Facilitates copper-free "click chemistry" (e.g., with DBCO or BCN derivatives) for bioorthogonal conjugation .
- Molecular formula : C₃₃H₄₅N₉O₇S; molecular weight: 711.83 g/mol .
Q. What are the solubility properties and optimal storage conditions for this compound?
- Answer :
- Solubility : Soluble in water and organic solvents (e.g., DMSO, DMF) due to the PEG3 spacer. Typical stock concentrations reach 44.45 mg/mL in water or DMSO .
- Storage : Store at -20°C in airtight, light-protected containers. Avoid freeze-thaw cycles to prevent degradation .
Q. How is this compound utilized in click chemistry for biomolecule labeling?
- Answer : The azide group reacts with alkyne-functionalized molecules (e.g., DBCO, BCN) via strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole bonds. This enables:
- Protein labeling : Conjugate with alkyne-modified antibodies or enzymes for pull-down assays .
- Cell surface modification : Label membrane proteins in live-cell imaging without cytotoxic copper catalysts .
Advanced Research Questions
Q. How can this compound be integrated into PROTAC design for targeted protein degradation studies?
- Answer : As a linker, it bridges a target protein ligand (e.g., E3 ligase binder) and a degradation tag. Methodological steps:
- Conjugation : React the diazo group with amine-containing ligands, followed by azide-DBCO click chemistry to attach the degradation module .
- Validation : Use streptavidin pull-down assays (via biotin) and Western blotting to confirm target protein ubiquitination and degradation .
Q. What strategies optimize reaction efficiency when using this compound in complex biological systems?
- Answer :
- pH control : Perform diazo coupling at pH 7–8 to balance reactivity and biomolecule stability .
- Competing nucleophiles : Add tris(2-carboxyethyl)phosphine (TCEP) to suppress thiol interference in azide-alkyne reactions .
- Kinetic monitoring : Track conjugation efficiency via HPLC or MALDI-TOF .
Q. How can researchers address solubility limitations of this compound in aqueous buffers during in vivo applications?
- Answer :
- Buffer optimization : Use phosphate-buffered saline (PBS) with 10% DMSO or Tween-20 to enhance solubility .
- PEGylation trade-offs : Longer PEG chains (e.g., PEG6) may improve solubility but increase steric bulk; test spacer lengths empirically .
Q. What analytical methods validate successful conjugation of this compound to target biomolecules?
- Answer :
- Mass spectrometry : Confirm molecular weight shifts post-conjugation .
- Fluorescence quenching : Use TAMRA-azide or FITC-alkyne derivatives for real-time reaction monitoring .
- Streptavidin blotting : Verify biotin accessibility after conjugation .
Q. How does the PEG3 spacer length influence assay performance in biomolecular interactions?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
